molecular formula C6H6ClNO2 B1301098 3,5-Dimethylisoxazole-4-carbonyl chloride CAS No. 31301-45-8

3,5-Dimethylisoxazole-4-carbonyl chloride

Cat. No.: B1301098
CAS No.: 31301-45-8
M. Wt: 159.57 g/mol
InChI Key: MPYGFFPGJMGVSW-UHFFFAOYSA-N
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Description

3,5-Dimethylisoxazole-4-carbonyl chloride is an organic compound with the molecular formula C6H6ClNO2. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

It has been suggested that it might interact with targets other than brd4 , potentially interfering with cellular DNA damage repair mechanisms .

Mode of Action

3,5-Dimethylisoxazole-4-carbonyl chloride is an ester that hydrolyzes in aqueous solutions by the action of water . This hydrolysis could potentially lead to the release of active metabolites that interact with its targets.

Biochemical Pathways

Given its potential interaction with dna damage repair mechanisms , it might influence pathways related to cell cycle regulation and apoptosis.

Pharmacokinetics

Its hydrolysis in aqueous solutions suggests that it might be metabolized in the body, potentially affecting its bioavailability.

Result of Action

It has been shown to have therapeutic potential for treating myasthenia gravis and other neuromuscular disorders , suggesting that it might have effects on nerve signal transmission.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to use this compound only outdoors or in a well-ventilated area , indicating that air circulation might affect its stability or efficacy. Additionally, it causes severe skin burns and eye damage, and may cause respiratory irritation , suggesting that protective measures should be taken when handling this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethylisoxazole-4-carbonyl chloride can be synthesized through the chlorination of 3,5-dimethylisoxazole-4-carboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The process is carried out under reflux conditions, where the carboxylic acid is treated with thionyl chloride, resulting in the formation of the corresponding acyl chloride .

Reaction:

3,5-Dimethylisoxazole-4-carboxylic acid+SOCl23,5-Dimethylisoxazole-4-carbonyl chloride+SO2+HCl\text{3,5-Dimethylisoxazole-4-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3,5-Dimethylisoxazole-4-carboxylic acid+SOCl2​→3,5-Dimethylisoxazole-4-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out at elevated temperatures to increase the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylisoxazole-4-carbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 3,5-dimethylisoxazole-4-carboxylic acid.

    Condensation Reactions: It can participate in condensation reactions with amines to form amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.

    Hydrolysis: The reaction with water can be catalyzed by acids or bases.

    Condensation Reactions: These reactions are often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

Scientific Research Applications

3,5-Dimethylisoxazole-4-carbonyl chloride is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

Comparison with Similar Compounds

3,5-Dimethylisoxazole-4-carbonyl chloride can be compared with other similar compounds, such as:

    3,5-Dimethylisoxazole-4-carboxylic acid: The precursor to the acyl chloride.

    3,5-Dimethylisoxazole-4-carboxamide: The amide derivative formed by reaction with amines.

    3,5-Dimethylisoxazole-4-carboxylate esters: Formed by reaction with alcohols.

Uniqueness:

Properties

IUPAC Name

3,5-dimethyl-1,2-oxazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-3-5(6(7)9)4(2)10-8-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYGFFPGJMGVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371242
Record name 3,5-dimethylisoxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31301-45-8
Record name 3,5-dimethylisoxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethylisoxazole-4-carbonyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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